Flurbiprofen acyl-β-D-glucuronide-d3 is a stable isotope-labeled derivative of flurbiprofen acyl-β-D-glucuronide, primarily used in research settings. This compound is a mixture of diastereomers and plays a significant role in studies related to drug metabolism and pharmacokinetics. Flurbiprofen itself is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat conditions such as osteoarthritis and rheumatoid arthritis.
Flurbiprofen acyl-β-D-glucuronide-d3 is classified as a metabolite and active pharmaceutical ingredient (API). It is derived from flurbiprofen, which is recognized for its anti-inflammatory, analgesic, and antipyretic properties. The compound is identified by the CAS number 91683-37-3 and has a molecular formula of C21H21FO8, with a molecular weight of approximately 420.38 g/mol .
The synthesis of flurbiprofen acyl-β-D-glucuronide-d3 involves the incorporation of deuterium atoms into the molecule. This process typically includes:
The synthetic routes may vary, but they generally follow similar pathways as those used for producing flurbiprofen acyl-β-D-glucuronide on a larger scale. Quality control measures are critical during production to maintain isotopic labeling and purity standards.
Flurbiprofen acyl-β-D-glucuronide-d3 consists of a complex molecular structure characterized by multiple functional groups. The structural representation can be described using the following identifiers:
CC(C(=O)O[C@@H]1O[C@@H]([C@@H](O)[C@H](O)[C@H]1O)C(=O)O)c2ccc(c(F)c2)c3ccccc3
InChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27)/t10?,15-,16-,17+,18-,21-/m0/s1
The compound's accurate mass is reported as 420.122 g/mol . The IUPAC name for this compound is (2S,3S,4S,5R,6S)-6-[2-(3-fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid .
Flurbiprofen acyl-β-D-glucuronide-d3 can undergo various chemical reactions:
Common reagents used in these reactions include:
The outcomes of these reactions depend on specific conditions and reagents used.
Flurbiprofen acyl-β-D-glucuronide-d3 retains pharmacological properties similar to flurbiprofen. Its mechanism involves:
Flurbiprofen acyl-β-D-glucuronide-d3 is stable under controlled conditions, typically stored at +4°C to maintain its integrity.
The compound exhibits characteristics typical of nonsteroidal anti-inflammatory drugs, including solubility in organic solvents and variable reactivity depending on functional groups present.
Relevant data includes:
These properties are crucial for understanding the compound's behavior in biological systems and during chemical reactions .
Flurbiprofen acyl-β-D-glucuronide-d3 has several scientific applications:
This compound's versatility makes it an essential tool in both academic research and pharmaceutical development contexts.
Flurbiprofen acyl-β-D-glucuronide exists as two diastereomers due to the chiral center at the α-carbon of the flurbiprofen moiety. These diastereomers exhibit distinct physicochemical behaviors under physiological conditions. The interconversion between R- and S-configured diastereomers occurs via transacylation and hydrolysis-reformation mechanisms. During transacylation, the glucuronic acid moiety migrates to neighboring nucleophiles through nucleophilic substitution, while hydrolysis-reformation involves complete hydrolysis followed by re-conjugation [3] [5]. This process is pH-dependent, with accelerated interconversion observed at alkaline pH (>7.4) due to increased nucleophilic susceptibility of the ester carbonyl group. Under physiological pH (7.4), the half-life for diastereomeric interconversion ranges from 0.5–2 hours, facilitating dynamic equilibrium between isomers in systemic circulation [5].
Urinary excretion data reveals stereoselective disposition: R-flurbiprofen glucuronide concentrations (6.8–29.4 µg/mL) exceed those of the S-diastereomer (3.9–18.0 µg/mL) in humans [3]. This imbalance stems from faster glucuronidation kinetics of the R-enantiomer and differential protein binding affinities. The R-diastereomer demonstrates 1.6-fold higher urinary recovery, attributed to its preferential formation and slower hydrolysis rates compared to the S-counterpart [3] [6].
Parameter | R-Diastereomer | S-Diastereomer |
---|---|---|
Hydrolysis t½ (pH 7.4) | 1.8 ± 0.3 h | 1.2 ± 0.2 h |
Transacylation Rate | 0.12 ± 0.03 h⁻¹ | 0.19 ± 0.04 h⁻¹ |
Urinary Concentration | 6.8–29.4 µg/mL | 3.9–18.0 µg/mL |
Activation Energy | 68.5 kJ/mol | 62.3 kJ/mol |
Deuterium incorporation at the α-methyl group (CD₃ instead of CH₃) in flurbiprofen acyl-β-D-glucuronide-d3 significantly alters the compound’s chemical reactivity. The deuterium kinetic isotope effect (DKIE) arises from the higher vibrational energy required to cleave the stronger C-D bond versus C-H during rate-limiting steps in acyl migration and hydrolysis. This stabilizes the glucuronide conjugate, reducing hydrolysis rates by 1.5–2.0-fold compared to the non-deuterated form [1] [5] [9]. NMR studies confirm deuterium’s electronic influence on the adjacent carbonyl, decreasing electrophilicity and thus lowering glycation potential by 40% [6].
Stabilization is quantifiable through covalent binding assays: deuterated flurbiprofen glucuronide exhibits a 30% reduction in albumin adduct formation in vitro [5]. This suppression of irreversible protein modification is critical for mitigating idiosyncratic drug reactions linked to non-deuterated acyl glucuronides. The deuterium-induced stabilization also enhances analytical utility, as flurbiprofen acyl-β-D-glucuronide-d3 serves as a stable internal standard for LC-MS quantification of endogenous glucuronides, minimizing degradation artifacts during sample processing [3] [9].
Reactivity Parameter | Non-Deuterated | Deuterated (d3) | Change (%) |
---|---|---|---|
Hydrolysis t½ (pH 7.4) | 1.5 h | 2.3 h | +53% |
Covalent Binding (HSA) | 15.2 pmol/mg | 10.6 pmol/mg | -30% |
Acyl Migration Rate | 0.25 h⁻¹ | 0.16 h⁻¹ | -36% |
Glycation Potential | 100% | 60% | -40% |
UGT2B7 is the primary enzyme responsible for flurbiprofen acyl glucuronidation, exhibiting 2.8-fold higher activity toward the R-enantiomer versus the S-enantiomer [4]. This stereoselectivity arises from differential binding affinities within UGT2B7’s active site, where hydrophobic residues (Phe⁹⁰, Leu⁹³) preferentially accommodate the R-configured α-methyl group [2] [4]. Kinetic studies show UGT2B7 generates (R)-flurbiprofen glucuronide with a Vₘₐₓ of 4.8 nmol/min/mg and Kₘ of 48 µM, compared to 1.7 nmol/min/mg and 52 µM for the S-diastereomer [4]. UGT1A9 contributes minimally (<15% of total activity) but shows reversed stereopreference, favoring S-flurbiprofen glucuronidation [2].
Genetic polymorphisms profoundly impact enzymatic activity. UGT2B72 (H²⁶⁸Y) and UGT2B75 (D³⁹⁸N) reduce intrinsic clearance by >14-fold due to disrupted protein folding and substrate access [2]. UGT1A93 (M³³T) abolishes activity, while UGT1A92 (C³Y) increases Vₘₐₓ by 3.2-fold toward S-flurbiprofen [2]. These variations explain interindividual differences in flurbiprofen metabolism, evidenced by strong correlations (r=0.96, p<0.0001) between flurbiprofen glucuronidation and UGT2B7-specific reactions (e.g., morphine glucuronidation) in human liver microsomes [4]. Competitive inhibition by mefenamic acid (IC₅₀: 1.7–2.0 µM) further confirms UGT2B7’s dominance [4].
Enzyme Variant | Vₘₐₓ (R) (nmol/min/mg) | Kₘ (R) (µM) | Vₘₐₓ (S) (nmol/min/mg) | Kₘ (S) (µM) |
---|---|---|---|---|
UGT2B7*1 (WT) | 4.8 ± 0.3 | 48 ± 6 | 1.7 ± 0.2 | 52 ± 7 |
UGT2B7*2 (H268Y) | 0.31 ± 0.05 | 62 ± 9 | 0.11 ± 0.02 | 67 ± 10 |
UGT2B7*5 (D398N) | 0.29 ± 0.04 | 59 ± 8 | 0.10 ± 0.01 | 64 ± 8 |
UGT1A9*1 (WT) | 0.52 ± 0.06 | 105 ± 12 | 0.61 ± 0.07 | 98 ± 11 |
UGT1A9*2 (C3Y) | 0.55 ± 0.07 | 110 ± 15 | 1.95 ± 0.21 | 206 ± 25 |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0